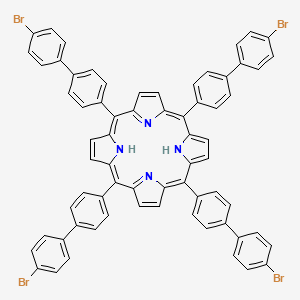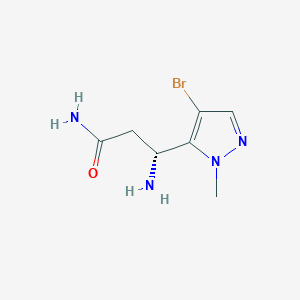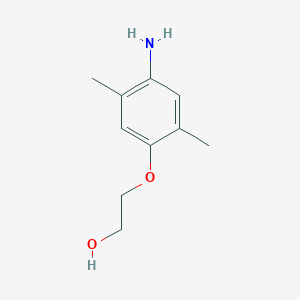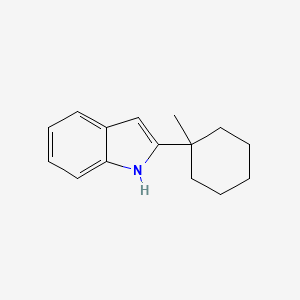
5,10,15,20-Tetrakis-(4'-bromo-biphenyl-4-YL)-porphyrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis-(4’-bromo-biphenyl-4-YL)-porphyrine: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four brominated biphenyl groups attached to the porphyrin core, making it a versatile molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis-(4’-bromo-biphenyl-4-YL)-porphyrine typically involves the following steps:
Synthesis of 4’-bromo-biphenyl-4-carbaldehyde: This intermediate is prepared by bromination of biphenyl followed by formylation.
Condensation Reaction: The 4’-bromo-biphenyl-4-carbaldehyde is then condensed with pyrrole in the presence of an acid catalyst to form the porphyrin core.
Oxidation: The intermediate porphyrinogen is oxidized to form the final porphyrin structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The porphyrin core can undergo oxidation reactions, often leading to the formation of porphyrin dications.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as porphyrinogen.
Substitution: The bromine atoms on the biphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like ferric chloride or iodine in the presence of oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Porphyrinogen.
Substitution: Functionalized porphyrins with various substituents replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Sensing: Employed in chemical sensors for detecting gases and other analytes.
Biology:
Photodynamic Therapy: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine:
Drug Delivery: Explored as a carrier for drug delivery systems, enhancing the delivery of therapeutic agents to target sites.
Industry:
Material Science: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis-(4’-bromo-biphenyl-4-YL)-porphyrine involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted cancer cells. The molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis.
Comparación Con Compuestos Similares
- 5,10,15,20-Tetrakis-(4-methoxycarbonylphenyl)-porphyrin
- 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphyrin
- 5,10,15,20-Tetrakis-(4-chlorophenyl)-porphyrin
Comparison:
- 5,10,15,20-Tetrakis-(4-methoxycarbonylphenyl)-porphyrin: Similar structure but with methoxycarbonyl groups, making it more soluble in organic solvents.
- 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphyrin: Contains carboxyl groups, enhancing its water solubility and potential for bioconjugation.
- 5,10,15,20-Tetrakis-(4-chlorophenyl)-porphyrin: Chlorine substituents provide different electronic properties, affecting its reactivity and applications.
Uniqueness: The presence of brominated biphenyl groups in 5,10,15,20-Tetrakis-(4’-bromo-biphenyl-4-YL)-porphyrine imparts unique electronic and steric properties, making it particularly useful in applications requiring specific interactions with light and other molecules.
Propiedades
Fórmula molecular |
C68H42Br4N4 |
|---|---|
Peso molecular |
1234.7 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis[4-(4-bromophenyl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C68H42Br4N4/c69-53-25-17-45(18-26-53)41-1-9-49(10-2-41)65-57-33-35-59(73-57)66(50-11-3-42(4-12-50)46-19-27-54(70)28-20-46)61-37-39-63(75-61)68(52-15-7-44(8-16-52)48-23-31-56(72)32-24-48)64-40-38-62(76-64)67(60-36-34-58(65)74-60)51-13-5-43(6-14-51)47-21-29-55(71)30-22-47/h1-40,73,76H |
Clave InChI |
YKOZURAUOKGISY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=C(C=C9)Br)C1=CC=C(C=C1)C1=CC=C(C=C1)Br)C=C5)C1=CC=C(C=C1)C1=CC=C(C=C1)Br)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086656.png)
![Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate](/img/structure/B13086659.png)

![3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13086669.png)
![1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol](/img/structure/B13086677.png)

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13086680.png)


![2-[2-(Hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B13086694.png)
